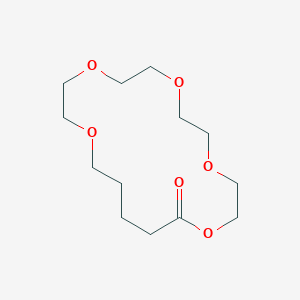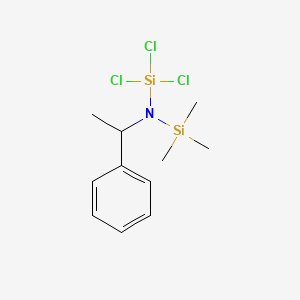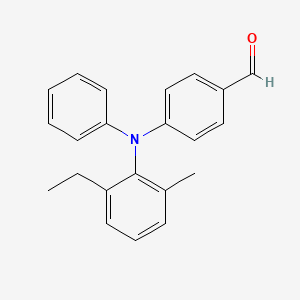
1,4,7,10,13-Pentaoxacyclooctadecan-14-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13-Pentaoxacyclooctadecan-14-one, also known as a crown ether, is a macrocyclic compound characterized by its ability to form stable complexes with various cations. This compound is part of the larger family of crown ethers, which are known for their unique ring structures that can encapsulate metal ions, making them useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10,13-Pentaoxacyclooctadecan-14-one typically involves the cyclization of linear polyethers. One common method includes the reaction of diethylene glycol with a suitable dihalide under high-dilution conditions to promote cyclization over polymerization. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of crown ethers like this compound involves similar cyclization reactions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,7,10,13-Pentaoxacyclooctadecan-14-one primarily undergoes complexation reactions with metal cations. These reactions are driven by the formation of stable host-guest complexes, where the crown ether acts as the host and the metal ion as the guest.
Common Reagents and Conditions:
Complexation: The compound reacts with metal salts such as potassium thiocyanate or sodium thiocyanate in solvents like acetonitrile or methanol. The reaction conditions typically involve mild temperatures and neutral pH.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, often involving strong oxidizing or reducing agents.
Major Products: The primary products of these reactions are the metal-crown ether complexes, which can be isolated and characterized by techniques such as X-ray diffraction and NMR spectroscopy.
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaoxacyclooctadecan-14-one has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between ionic and organic phases.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to encapsulate and transport metal ions.
Industry: Utilized in the extraction and separation of metal ions from mixtures, particularly in the mining and waste treatment industries.
Mecanismo De Acción
The mechanism by which 1,4,7,10,13-Pentaoxacyclooctadecan-14-one exerts its effects is primarily through the formation of stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal cation, effectively encapsulating it within the ring structure. This complexation can alter the chemical properties of the metal ion, making it more soluble in organic solvents or facilitating its transport across membranes.
Comparación Con Compuestos Similares
1,4,7,10,13-Pentaoxacyclopentadecane: Another crown ether with a smaller ring size, known for its ability to complex with smaller cations.
1,4,7,10,13,16-Hexaoxacyclooctadecane: A larger crown ether with six oxygen atoms, offering different complexation properties.
Uniqueness: 1,4,7,10,13-Pentaoxacyclooctadecan-14-one is unique due to its specific ring size and the number of oxygen atoms, which provide an optimal balance for complexing with medium-sized cations. This makes it particularly useful in applications requiring selective ion transport and separation.
Propiedades
Número CAS |
188915-88-0 |
|---|---|
Fórmula molecular |
C13H24O6 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
1,4,7,10,13-pentaoxacyclooctadecan-14-one |
InChI |
InChI=1S/C13H24O6/c14-13-3-1-2-4-15-5-6-16-7-8-17-9-10-18-11-12-19-13/h1-12H2 |
Clave InChI |
RZIHNXUTBJLTEB-UHFFFAOYSA-N |
SMILES canónico |
C1CCOCCOCCOCCOCCOC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)


![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)

